rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine
Brand Name: Vulcanchem
CAS No.: 79278-40-3
VCID: VC0030203
InChI: InChI=1S/C22H28N2O/c1-3-22(25)24(20-12-8-5-9-13-20)21-14-15-23(16-18(21)2)17-19-10-6-4-7-11-19/h4-13,18,21H,3,14-17H2,1-2H3/t18-,21+/m0/s1
SMILES: CCC(=O)N(C1CCN(CC1C)CC2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C22H28N2O
Molecular Weight: 336.479

rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine

CAS No.: 79278-40-3

Cat. No.: VC0030203

Molecular Formula: C22H28N2O

Molecular Weight: 336.479

* For research use only. Not for human or veterinary use.

rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine - 79278-40-3

Specification

CAS No. 79278-40-3
Molecular Formula C22H28N2O
Molecular Weight 336.479
IUPAC Name N-[(3S,4R)-1-benzyl-3-methylpiperidin-4-yl]-N-phenylpropanamide
Standard InChI InChI=1S/C22H28N2O/c1-3-22(25)24(20-12-8-5-9-13-20)21-14-15-23(16-18(21)2)17-19-10-6-4-7-11-19/h4-13,18,21H,3,14-17H2,1-2H3/t18-,21+/m0/s1
Standard InChI Key MSAFCEWTMBDBFQ-GHTZIAJQSA-N
SMILES CCC(=O)N(C1CCN(CC1C)CC2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Identification and Structural Characteristics

rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine is identified by the CAS number 79278-40-3 and possesses a molecular formula of C22H28N2O with a molecular weight of 336.479 g/mol . The compound is also known by several synonyms including Isofentanyl, 3-Methyl-benzylfentanyl, and (+/-)-cis-N-[2-Methyl-1-(phenylmethyl)-4-piperidinyl]-N-phenyl-propanamide .

The chemical structure features a piperidine ring as the central scaffold with three key moieties: a benzyl group attached to the piperidine nitrogen, a methyl group at the 2-position of the piperidine ring, and a phenylpropanamide substituent at the 4-position . The "rac-cis" prefix indicates that the compound exists as a racemic mixture of cis-isomers, specifically referring to the relative configuration of the methyl group at position 2 and the N-propananilido group at position 4 .

Structural Identifiers

The compound's structure can be represented through several standardized notations:

Identifier TypeValue
IUPAC NameN-[(3S,4R)-1-benzyl-3-methylpiperidin-4-yl]-N-phenylpropanamide
SMILESCCC(=O)N(C1CCN(CC1C)CC2=CC=CC=C2)C3=CC=CC=C3
InChIKeyMSAFCEWTMBDBFQ-GHTZIAJQSA-N
CAS Number79278-40-3

Physical and Chemical Properties

rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine typically appears as a viscous liquid at room temperature . Though comprehensive physical property data is limited in the available literature, its chemical behavior can be inferred from its structure.

The compound contains multiple functional groups that contribute to its chemical reactivity:

  • The tertiary amine of the piperidine ring provides basic properties and potential for alkylation reactions

  • The amide bond in the propananilido moiety offers stability while maintaining potential for hydrolysis under specific conditions

  • The benzyl group presents opportunities for aromatic substitution reactions and oxidative processes

Synthetic StepPotential ReagentsReaction Conditions
Piperidine formationAppropriate precursors for cyclizationVaried based on specific route
BenzylationBenzyl halides (e.g., benzyl bromide)Base (e.g., K2CO3, NaH), polar aprotic solvent
Amide formationPropanoic anhydride or propanoyl chloride with anilineCoupling reagents (EDCI, DCC), base, inert atmosphere

The stereochemical control to obtain the specific cis configuration presents an additional synthetic challenge and may require selective reduction or isomer separation techniques.

Chemical Reactivity

The chemical behavior of rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine is characterized by reactions typical of its constituent functional groups. Potential reaction types include:

Oxidation Reactions

Oxidative processes can target the benzyl group, potentially leading to benzylic oxidation or cleavage when treated with strong oxidizing agents.

Reduction Reactions

The amide group can undergo reduction with strong reducing agents like lithium aluminum hydride, potentially converting the propananilido moiety to an amine derivative.

Substitution Reactions

The benzylic position may participate in nucleophilic substitution reactions, particularly under conditions that promote leaving group formation.

Related Compounds

Deuterated Analogue

A deuterated version of the compound, rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine-d3 (CAS: 1246816-69-2), has been synthesized for analytical and research purposes . This derivative has three hydrogen atoms replaced with deuterium atoms, resulting in a molecular weight of 339.49 g/mol . The deuterated analogue is primarily used as an intermediate in the production of labeled pharmaceuticals and reference standards for analytical methods.

Structurally Similar Compounds

Several structurally related compounds have been documented in scientific literature:

CompoundKey Structural DifferencePotential Application
1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3Contains methoxymethyl group instead of propananilidoIntermediate in labeled pharmaceutical synthesis
N-Benzyl-4,4-disubstituted piperidinesDifferent substitution pattern at position 4Influenza virus fusion inhibitors
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivativesExtended linker with benzoyl groupAnti-acetylcholinesterase activity

Applications in Scientific Research

rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine has several applications across different scientific disciplines:

Medicinal Chemistry

The compound serves as an intermediate in the synthesis of fentanyl analogs and related compounds with potential analgesic properties . Its structural features make it valuable for structure-activity relationship studies in opioid pharmacology.

Analytical Chemistry

The compound and especially its deuterated analog are used as reference standards for the development and validation of analytical methods for pharmaceutical and forensic applications .

Drug Development

rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine derivatives have been explored for diverse therapeutic applications, including research into novel influenza virus inhibitors .

QuantityPrice (EUR)Source
2 mg331.00Cymit Quimica
5 mg438.00Cymit Quimica
10 mg709.00Cymit Quimica
25 mg1,151.00Cymit Quimica
50 mg2,037.00Cymit Quimica

The deuterated analog (rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine-d3) is available from specialized suppliers at different price points, with 1 mg costing approximately 2100 CNY (Chinese Yuan) .

Current Research Status and Future Directions

Current research involving rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine and related compounds focuses on several areas:

Antiviral Research

Recent studies have investigated N-benzyl piperidine derivatives as potential influenza virus fusion inhibitors. A study identified a class of N-benzyl-4,4-disubstituted piperidines as influenza A virus fusion inhibitors with specific activity against the H1N1 subtype . This research highlights the potential of piperidine-based scaffolds in antiviral drug development.

Structure-Activity Relationship Studies

Ongoing research continues to explore structural modifications of the piperidine scaffold to optimize biological activity and pharmacokinetic properties. These studies aim to develop more effective and selective therapeutic agents based on this chemical class .

Analytical Method Development

The deuterated version of the compound continues to be valuable in the development of advanced analytical methods for detecting and quantifying related compounds in complex matrices, particularly important in forensic and clinical toxicology .

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